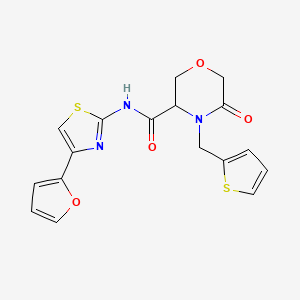

N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

This compound features a morpholine-3-carboxamide core substituted with a thiophen-2-ylmethyl group at position 4 and a 4-(furan-2-yl)thiazol-2-yl moiety at the N-position. While direct pharmacological data for this compound is unavailable, structural analogs with thiazole-carboxamide backbones demonstrate diverse biological activities, underscoring its relevance in medicinal chemistry .

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c21-15-9-23-8-13(20(15)7-11-3-2-6-25-11)16(22)19-17-18-12(10-26-17)14-4-1-5-24-14/h1-6,10,13H,7-9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDCEJSQOJQWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with a furan derivative, the thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

Morpholine Ring Formation: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halohydrin.

Coupling Reactions: The final step often involves coupling the thiazole and morpholine intermediates using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The carbonyl group in the morpholine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Hydroxyl derivatives of the morpholine ring.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture:

- Morpholine ring: Enhances solubility and metabolic stability, as seen in analogs like N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4i, ).

- Thiophen-2-ylmethyl group : Similar to N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (), this group may modulate electronic properties and binding affinity.

- Furan-2-yl thiazole: Comparable to N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 12, ), furan substituents can influence redox activity and pharmacokinetics.

Key Structural Differences :

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Key steps include:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate carbonyl compounds and thiazole derivatives.

- Introduction of the Furan and Thiophene Moieties : These heterocycles can be introduced via Friedel-Crafts acylation and other coupling reactions.

The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing furan and thiazole moieties have shown moderate to strong antiproliferative activity against various cancer cell lines. A study demonstrated that certain thiazolidinone derivatives exhibited dose-dependent cytotoxicity in human leukemia cell lines, suggesting that modifications in the structural framework can enhance their anticancer efficacy .

Antimicrobial Properties

N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine has been evaluated for its antimicrobial activity. Similar compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Study 1: Anticancer Efficacy

In a recent study, a series of thiazolidinone derivatives were synthesized and tested for their anticancer properties. Among these, certain derivatives demonstrated significant cytotoxic effects on leukemia cells, with IC50 values indicating potent activity . The study concluded that the presence of electron-donating groups significantly enhances the anticancer efficacy.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of furan-thiazole derivatives. The study reported that these compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on this scaffold.

5. Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.